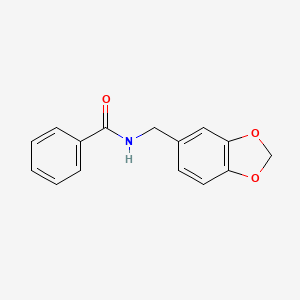

N-(1,3-benzodioxol-5-ylmethyl)benzamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-15(12-4-2-1-3-5-12)16-9-11-6-7-13-14(8-11)19-10-18-13/h1-8H,9-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSOGONPVBHPEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330670 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835171 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65609-38-3 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Molecular Design Strategies for N 1,3 Benzodioxol 5 Ylmethyl Benzamide Derivatives

Established Synthetic Routes to the Core Structure

The traditional synthesis of the N-(1,3-benzodioxol-5-ylmethyl)benzamide core structure is a multi-step process that involves the separate preparation of key intermediates followed by a final coupling reaction. This approach relies on well-understood, high-yielding reactions, making it a robust method for accessing the target molecule.

Preparation of 1,3-Benzodioxole (B145889) Intermediates

The 1,3-benzodioxole ring system, often referred to as the piperonyl or methylenedioxyphenyl group, is the cornerstone of one of the primary reactants. The most crucial intermediate for the synthesis of the title compound is piperonylamine (B131076) (1,3-benzodioxol-5-ylmethanamine). However, this amine is typically synthesized from more accessible precursors like piperonal (B3395001) (heliotropin) or catechol. wikipedia.orgprepchem.com

Piperonal, an aromatic aldehyde, can be prepared through several methods, including the oxidative cleavage of isosafrole or via a multi-step sequence starting from catechol. wikipedia.org One synthetic route from 1,2-methylenedioxybenzene involves a condensation reaction with glyoxylic acid, followed by cleavage of the resulting α-hydroxy acid. wikipedia.org Another common laboratory and industrial method involves the reaction of catechol with dichloromethane (B109758) in the presence of a base, such as sodium hydroxide (B78521), in a Williamson ether synthesis. wikipedia.orgyoutube.com

Once piperonal is obtained, it can be converted to the required piperonylamine. A common route is through reductive amination. Alternatively, piperonal can be reduced to piperonyl alcohol, which can then be converted to piperonyl chloride and subsequently reacted with an amine source. wikipedia.orggoogle.com

| Intermediate | Precursor(s) | Key Reagents/Conditions | Citation |

| 1,3-Benzodioxole | Catechol, Dichloromethane | NaOH, DMSO, 120°C | youtube.com |

| Piperonal | Isosafrole | Oxidative cleavage | wikipedia.org |

| 1,2-Methylenedioxybenzene | Glyoxylic acid, then an oxidizing agent | wikipedia.org | |

| Catechol, Dichloromethane | Williamson ether synthesis, then further steps | wikipedia.org | |

| Piperonylamine | Piperonal | Reductive amination (e.g., with NH₃, H₂, catalyst) | |

| (6-bromobenzo[d] byjus.commdpi.comdioxol-5-yl)methanol | (Starting material for derivatives) | Appel conditions (CBr₄/PPh₃) can be used to form the bromide | worldresearchersassociations.comresearchgate.net |

| Piperonyl Alcohol | Piperonyl Chloride, Sodium Carbonate | Hydrolysis | google.com |

Formation of the Benzamide (B126) Moiety

The benzamide portion of the molecule originates from a benzoic acid derivative. The most common and reactive precursor used in established synthetic routes is benzoyl chloride. sciencemadness.orgwikipedia.org Benzoyl chloride is typically not sourced directly but is prepared from benzoic acid.

The laboratory-scale synthesis of benzoyl chloride is achieved by treating benzoic acid with a chlorinating agent. byjus.comatamanchemicals.comprepchem.com Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). byjus.comsciencemadness.orgwikipedia.org The reaction with thionyl chloride or phosphorus pentachloride involves heating the mixture, often by distillation, to yield the acyl chloride. byjus.comatamanchemicals.comprepchem.com Industrially, benzoyl chloride can also be produced by the chlorination of benzaldehyde. byjus.com

| Chlorinating Agent | Reaction Conditions | Byproducts | Citation |

| Thionyl Chloride (SOCl₂) | Distillation with benzoic acid | SO₂, HCl | byjus.comwikipedia.orgatamanchemicals.com |

| Phosphorus Pentachloride (PCl₅) | Mixing/distillation with benzoic acid | POCl₃, HCl | byjus.comwikipedia.orgatamanchemicals.comprepchem.com |

| Oxalyl Chloride ((COCl)₂) | Reaction with benzoic acid | CO, CO₂, HCl | sciencemadness.orgwikipedia.org |

Amide Bond Formation Techniques and Optimization

The final step in the established synthesis is the formation of the amide bond by coupling the 1,3-benzodioxole intermediate (piperonylamine) with the benzoyl precursor.

The most direct and classic method is the Schotten-Baumann reaction , which involves the acylation of the amine with an acyl chloride. globalconference.info In this case, piperonylamine is reacted with benzoyl chloride, typically in the presence of a base (like aqueous sodium hydroxide or pyridine) to neutralize the hydrogen chloride byproduct. globalconference.infoslideshare.net This reaction is generally high-yielding and proceeds under mild conditions.

An alternative to using reactive acyl chlorides is the direct condensation of benzoic acid with piperonylamine. This approach is considered greener as the only byproduct is water. However, the direct thermal condensation of carboxylic acids and amines is often challenging, requiring high temperatures (above 160°C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com To facilitate this reaction under milder conditions, various coupling reagents have been developed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. catalyticamidation.inforesearchgate.net

| Coupling Reagent Class | Example(s) | Mechanism of Action | Citation |

| Carbodiimides | DCC, EDC | Forms an O-acylisourea intermediate | catalyticamidation.inforesearchgate.net |

| Phosphonium (B103445) Salts | PyBOP, BOP-Cl | Forms an acyloxyphosphonium intermediate | catalyticamidation.inforesearchgate.netnih.gov |

| Uronium/Guanidinium Salts | HATU, HBTU | Forms an activated ester | catalyticamidation.infoucl.ac.uk |

| Other | T3P, CDI | Forms a mixed anhydride (B1165640) or an acylimidazolide, respectively | catalyticamidation.infoucl.ac.uk |

Optimization of these reactions involves the careful selection of solvents, temperature, and stoichiometry. For instance, a method for synthesizing the analogous N-benzylbenzamide involves the in-situ generation of phosphonium salts from triphenylphosphine (B44618) and N-chlorophthalimide at room temperature in toluene, achieving an 83% yield. nih.gov

Advanced Synthetic Approaches and Methodological Innovations

To improve efficiency, reduce waste, and expand the chemical space of accessible derivatives, modern synthetic chemistry has focused on developing advanced catalytic methods for amide bond formation.

Catalytic Transformations in Derivative Synthesis

Catalytic direct amidation represents a significant advancement over traditional methods that rely on stoichiometric activating agents. catalyticamidation.infosigmaaldrich.com These newer methods aim to form the amide bond directly from less reactive precursors like carboxylic acids, alcohols, or aldehydes, with higher atom economy. ucl.ac.uk

Boron-based catalysts , such as various boronic acids and boric acid itself, have proven effective in promoting the direct condensation of carboxylic acids and amines. mdpi.comsigmaaldrich.comnih.gov These reactions typically function by activating the carboxylic acid, and often require conditions that remove water, such as the use of molecular sieves or a Dean-Stark apparatus, to drive the reaction to completion. mdpi.comucl.ac.uk Mechanistic studies suggest that the catalytic cycle may involve dimeric boron species that coordinate both the carboxylic acid and the amine to facilitate the coupling. nih.gov

Transition metal catalysts offer alternative pathways. Ruthenium-based complexes have been used for the dehydrogenative coupling of alcohols and amines, producing the amide and hydrogen gas as the only byproduct. sigmaaldrich.com Copper-based metal-organic frameworks (MOFs) have been employed as recyclable heterogeneous catalysts for the oxidative amidation of aldehydes and amines, using oxidants such as N-chlorosuccinimide (NCS) and tert-butyl hydroperoxide (TBHP). nih.gov Furthermore, a solid-supported catalyst comprising a ZrCl₄-based ionic liquid on diatomite earth has been shown to effectively catalyze the direct amidation of benzoic acids and amines under ultrasonic irradiation, offering a green and rapid procedure. researchgate.net

For creating complex derivatives, palladium-catalyzed cross-coupling reactions are invaluable. The Suzuki-Miyaura coupling , for example, has been used to synthesize a variety of derivatives starting from a bromo-substituted 1,3-benzodioxole core, allowing for the introduction of diverse aryl and heteroaryl groups. worldresearchersassociations.comresearchgate.net

| Catalytic System | Reactants | Key Features | Citation |

| Boronic Acids | Carboxylic Acid + Amine | Direct condensation; requires water removal | mdpi.comucl.ac.uksigmaaldrich.comnih.gov |

| Ruthenium Complexes | Alcohol + Amine | Dehydrogenative coupling; H₂ byproduct | sigmaaldrich.com |

| Copper-MOF | Aldehyde + Amine | Oxidative amidation; heterogeneous catalyst | nih.gov |

| Diatomite earth@IL/ZrCl₄ | Carboxylic Acid + Amine | Solid-supported catalyst; ultrasonic irradiation | researchgate.net |

| PdCl₂(PPh₃)₂ (Suzuki Coupling) | Bromo-benzodioxole + Boronic Acid | C-C bond formation for derivative synthesis | worldresearchersassociations.comresearchgate.net |

Stereoselective Synthesis Considerations

The parent molecule, this compound, is achiral. Therefore, stereoselective synthesis is not a concern for its preparation. However, this consideration becomes critical when synthesizing derivatives that incorporate one or more chiral centers, as the biological activity of stereoisomers can differ significantly.

Chirality could be introduced into the molecule through several means, for example, by using a chiral, non-racemic amine or carboxylic acid as a starting material, or by modifying the core structure to create a stereocenter. In such cases, the choice of synthetic method is crucial to prevent racemization—the loss of stereochemical integrity at a pre-existing chiral center.

During amide bond formation using chiral amino acids, for instance, the use of highly reactive intermediates (like some generated by coupling reagents) can lead to the epimerization of the α-carbon. nih.gov The selection of coupling reagents (e.g., HATU, COMU) and additives (e.g., HOBt) that are known to suppress racemization is a standard strategy in peptide synthesis and would be directly applicable here. Furthermore, the development of novel chiral catalysts for enantioselective reactions, such as asymmetric hydrogenations or C-H functionalization, could provide pathways to chiral derivatives of this compound from prochiral precursors. While specific research into the stereoselective synthesis of this particular family of compounds is not extensively documented, the principles established in broader organic and medicinal chemistry provide a clear framework for such endeavors.

Sustainable Chemistry Approaches for Benzodioxole-Benzamide Systems

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, including benzodioxole-benzamide systems. A key focus has been the development of energy-efficient and solvent-minimized procedures.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzodioxole Derivatives

| Feature | Conventional Synthesis | Microwave-Assisted Synthesis | Citation |

|---|---|---|---|

| Catalyst | P2O5, Toluene-p-sulphonic acid, HY Zeolite | Polyphosphoric Acid | nih.gov |

| Solvent | Benzene (B151609), Toluene (often toxic) | Solvent-free or minimal solvent | nih.gov |

| Reaction Time | Several hours | 30-120 seconds | nih.gov |

| Energy Use | High (prolonged heating) | Low (short irradiation time) | researchgate.net |

| Yield | Variable, often moderate | Generally high | nih.gov |

Chemical Modification and Derivatization Strategies

The functional and biological properties of this compound can be finely tuned through systematic chemical modifications. These strategies involve altering substitution patterns on both aromatic rings, replacing the central amide bond, and incorporating the scaffold into larger molecular architectures.

Altering the substituents on the benzamide phenyl ring is a primary strategy for modulating the molecule's electronic and steric properties. A range of derivatives has been synthesized by reacting 1-(1,3-benzodioxol-5-yl)methanamine with variously substituted benzoyl chlorides.

For instance, the synthesis of N-[(1,3-benzodioxol-5-yl)methyl]-4-methylbenzamide has been reported, where a methyl group is introduced at the para-position of the benzamide ring. nih.govfrontiersin.org This modification was part of a rational design of capsaicin (B1668287) analogues. The synthesis was achieved by reacting 1-(1,3-benzodioxol-5-yl)methanamine with 4-methylbenzoyl chloride in chloroform (B151607) with triethylamine. nih.gov

Studies on the synthesis of related benzodioxole systems have shown that the nature of the substituent on the benzoic acid precursor can influence reaction outcomes. The introduction of electron-withdrawing groups, such as chlorine, has been found to facilitate the reaction, leading to good yields and shorter reaction times. nih.govnih.gov Conversely, strong electron-donating groups can sometimes decrease the yield and extend the reaction duration. nih.gov This provides a predictive framework for designing the synthesis of new derivatives. More complex substitutions have also been explored, such as in N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide, which features both methyl and piperidinylsulfonyl groups on the benzamide ring. researchgate.net

Table 2: Examples of this compound Derivatives with Benzamide Ring Substitutions

| Compound Name | Substitution on Benzamide Ring | Precursor | Citation |

|---|---|---|---|

| N-[(1,3-Benzodioxol-5-yl)methyl]benzamide | None | Benzoyl chloride | - |

| N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide | 4-Methyl | 4-Methylbenzoyl chloride | nih.govfrontiersin.org |

| N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide | 4-Methyl, 3-(1-Piperidinylsulfonyl) | 4-Methyl-3-(1-piperidinylsulfonyl)benzoyl chloride | researchgate.net |

Functionalization of the 1,3-benzodioxole ring offers another avenue for creating structural diversity. While direct electrophilic substitution on the fully formed this compound is challenging, derivatives are commonly prepared by employing pre-functionalized benzodioxole precursors.

One effective strategy is the direct bromination of 1,3-benzodioxole-5-carboxaldehyde (piperonal), a key starting material. This reaction yields 6-bromo-1,3-benzodioxole-5-carboxaldehyde, which can then be converted to the corresponding amine and subsequently acylated to introduce the bromo-substituent into the final amide product. researchgate.net Similarly, amino-substituted 1,3-benzodioxoles have been prepared via the reduction of corresponding nitro-1,3-benzodioxole derivatives. researchgate.net These amino-benzodioxoles can then serve as starting points for further synthetic manipulations. The synthesis of methoxy-substituted benzodioxoles has also been described, starting from precursors like sesamol. These functionalized rings can be carried through the synthetic sequence to yield the desired substituted amide.

These methods demonstrate that a wide array of substituents can be installed on the benzodioxole moiety, primarily through the careful selection and synthesis of the appropriate starting materials.

Bioisosteric replacement of the amide bond is a powerful tool in medicinal chemistry to improve metabolic stability, modify physicochemical properties, and alter biological activity. researchgate.net In the context of the benzodioxole-benzamide scaffold, the most prominently studied bioisostere is the sulfonamide group.

A capsaicin-like analogue, N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide, was rationally designed by replacing the amide linkage with a sulfonamide bond. nih.govnih.gov This change also involved substituting the vanillyl group of capsaicin with the 1,3-benzodioxole ring. nih.govnih.gov The synthesis of this analogue highlights the feasibility and utility of this bioisosteric switch. Similarly, a series of N-substituted derivatives of N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide were synthesized starting from 1,3-benzodioxol-5-amine and tosyl chloride. researchgate.net

Beyond sulfonamides, medicinal chemistry literature suggests a variety of other non-classical amide bioisosteres that could be applied to this scaffold. These include heterocyclic rings like 1,2,3-triazoles and various oxadiazoles, which can mimic the geometry and hydrogen bonding capabilities of the amide group while offering enhanced metabolic resistance. researchgate.netresearchgate.net

Table 3: Common Bioisosteric Replacements for the Amide Group

| Original Group | Bioisosteric Replacement | Key Features | Example in Literature |

|---|---|---|---|

| Amide (-CO-NH-) | Sulfonamide (-SO2-NH-) | Increased metabolic stability, different acidity. | N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide nih.govnih.gov |

| Amide (-CO-NH-) | 1,2,3-Triazole | Metabolically stable, mimics planarity. | General strategy for amide-containing molecules researchgate.net |

| Amide (-CO-NH-) | Oxadiazole | Can improve metabolic stability and permeability. | General strategy for amide-containing molecules researchgate.net |

| Amide (-CO-NH-) | Urea (-NH-CO-NH-) | Conserves H-bond donor/acceptor properties. | Used as a replacement in other benzamides |

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a growing trend in drug design. The this compound scaffold can serve as a foundational element in the construction of such hybrid molecules.

One study reported the design and synthesis of novel N-(benzo[d] nih.govdioxol-5-yl)-2-(one-benzylthio)acetamide compounds. nih.gov In this work, the benzamide portion of the parent scaffold is replaced by a 2-(benzylthio)acetamide moiety. The synthesis involved reacting a substituted benzyl (B1604629) bromide with thioglycolic acid, converting the resulting acid to an acid chloride, and finally reacting it with benzo[d] nih.govdioxol-5-amine. nih.gov This creates a hybrid structure that merges the benzodioxole-amine fragment with a thioether-containing side chain, demonstrating the modularity of the synthetic approach. This strategy allows for the integration of diverse chemical features, potentially leading to molecules with novel or multitargeted biological activities.

Exploration of Biological Activities and Pharmacological Potentials of N 1,3 Benzodioxol 5 Ylmethyl Benzamide and Its Analogs

Antimicrobial Activity Research

The emergence of antibiotic-resistant pathogens has catalyzed the search for novel antimicrobial agents. Compounds featuring the benzamide (B126) and benzodioxole scaffolds have been a subject of interest in this area. Research has explored their potential to inhibit bacterial growth, disrupt communication systems, and prevent the formation of protective biofilms.

Evaluation against Specific Bacterial Strains (e.g., Pseudomonas aeruginosa)

Pseudomonas aeruginosa is a formidable Gram-negative bacterium, notorious for its high intrinsic resistance to antibiotics and its role in opportunistic infections, particularly in hospital settings. researchgate.net The development of agents targeting this pathogen is a critical priority in healthcare. researchgate.net

Research into benzamide derivatives has shown promising activity against various bacterial strains. nanobioletters.com While studies focusing specifically on N-(1,3-benzodioxol-5-ylmethyl)benzamide are limited, its analogs have been evaluated. For instance, a derivative incorporating a chromen-4-one moiety, N-(1,3-benzodioxol-5-ylmethyl)-4-(6,8-dimethyl-4-oxochromen-2-yl)benzamide, has been the subject of computational studies to assess its potential as an inhibitor against P. aeruginosa. researchgate.netresearchgate.net These in silico studies are a crucial first step in identifying promising candidates for further laboratory testing. Other research has demonstrated that various benzamide derivatives exhibit good activity against strains like Staphylococcus aureus and Bacillus subtilis. nanobioletters.comnih.gov

Investigation of Anti-Quorum Sensing Mechanisms

Quorum sensing (QS) is a cell-to-cell communication system that bacteria like P. aeruginosa use to coordinate gene expression, including the production of virulence factors and biofilm formation. mdpi.comnih.gov Disrupting this system, a strategy known as quorum quenching (QQ), is a promising anti-virulence approach that may exert less selective pressure for resistance development compared to traditional antibiotics. mdpi.commicrobiologyjournal.org

The LasR protein is a key transcriptional regulator in the primary QS circuit of P. aeruginosa, making it an attractive target for inhibitor design. researchgate.net Virtual screening and molecular docking studies have been employed to identify potential inhibitors of LasR. In this context, the analog N-(1,3-benzodioxol-5-ylmethyl)-4-(6,8-dimethyl-4-oxochromen-2-yl)benzamide was computationally docked with the ligand-binding domain (LBD) of LasR. researchgate.netresearchgate.net The results from various docking programs, including AutoDock, rDock, and LeDock, predicted favorable binding conformations, suggesting that this compound could potentially interfere with the LasR pathway. researchgate.net This interference is a key mechanism for enhancing the antibiofilm activity of antibiotics. researchgate.net

| Compound | Target Protein | Docking Software | Predicted Outcome | Reference |

|---|---|---|---|---|

| N-(1,3-benzodioxol-5-ylmethyl)-4-(6,8-dimethyl-4-oxochromen-2-yl)benzamide | LasR Ligand-Binding Domain | AutoDock, rDock, LeDock | Favorable binding conformation, potential for inhibition. | researchgate.netresearchgate.net |

Anti-Biofilm Formation Studies

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which confers significant protection against antibiotics and host immune responses. nih.govnih.gov The inhibition of biofilm formation is therefore a key therapeutic strategy. nih.gov This can be achieved by targeting various stages, including initial cell attachment, maturation, or by disrupting the QS pathways that regulate biofilm development. frontiersin.org

Compounds containing the 1,3-benzodioxole (B145889) system have been identified as potential anti-biofilm agents. researchgate.net Research on novel quinazolin-4-ones incorporating this moiety showed inhibition of biofilm formation in P. aeruginosa at sub-minimum inhibitory concentrations. researchgate.net The anti-quorum sensing potential of benzamide analogs, such as the predicted binding to LasR, directly correlates with their potential to inhibit biofilm formation, as the Las system is a crucial regulator of this process in P. aeruginosa. researchgate.netfrontiersin.org While direct experimental data on this compound is not available, the activity of its analogs suggests that this chemical class warrants further investigation for its anti-biofilm properties. researchgate.netresearchgate.net

Anticancer and Cytotoxic Activity Research

The benzamide structural motif is present in a number of compounds investigated for their potential as anticancer agents. Research has focused on their ability to kill cancer cells (in vitro) and the molecular mechanisms underlying this cytotoxicity.

In Vitro Studies on Cancer Cell Lines (e.g., MCF7 breast cancer cells)

In vitro studies using cultured human cancer cell lines are a cornerstone of anticancer drug discovery. The MCF-7 breast cancer cell line is a widely used model for such investigations. nih.govmdpi.com

While direct studies on this compound against MCF-7 cells are not prominently documented in the searched literature, research on related N-substituted benzamides has provided valuable insights. For example, the N-substituted benzamide declopramide (B1670142) has been shown to induce cytotoxicity in various cancer cell lines, including the human promyelocytic cancer cell line HL60. nih.govresearchgate.netnih.gov Other studies have investigated different 1,3-benzodioxole derivatives, demonstrating their cytotoxic potential. For instance, a derivative known as compound 6, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, was found to be effective in killing tumor cells, particularly under conditions of glucose starvation. semanticscholar.org Various other derivatives have also been shown to induce apoptosis in human metastatic breast cancer MCF-7 cells. researchgate.net These findings highlight the potential of the broader class of benzodioxole-containing benzamides as a scaffold for developing new anticancer agents.

Mechanistic Investigations of Cell Proliferation Inhibition and Apoptosis Induction

Understanding the mechanism by which a compound kills cancer cells is crucial for its development as a therapeutic agent. Key mechanisms include the inhibition of cell proliferation (cell cycle arrest) and the induction of programmed cell death (apoptosis).

Studies on the N-substituted benzamide declopramide (also referred to as 3CPA) have elucidated a clear mechanistic pathway for its cytotoxic effects. nih.govresearchgate.net Research showed that declopramide induced a cell cycle block at the G2/M phase in both 70Z/3 mouse pre-B cells and p53-deficient human HL60 cancer cells. nih.govnih.gov This cell cycle arrest occurred prior to the onset of apoptosis. nih.govresearchgate.net

The induction of apoptosis by declopramide was found to proceed through the intrinsic mitochondrial pathway. nih.gov Key events in this process include:

Cytochrome c Release: Declopramide treatment prompted the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov

Caspase Activation: The release of cytochrome c subsequently led to the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. nih.govnih.gov

Independence from p53: Notably, the apoptotic mechanism was shown to be independent of the tumor suppressor protein p53, as it occurred in p53-deficient HL60 cells. nih.govnih.gov

Role of Bcl-2: Overexpression of the anti-apoptotic protein Bcl-2 in 70Z/3 cells was able to inhibit the apoptosis induced by declopramide, further confirming the involvement of the mitochondrial pathway. nih.govresearchgate.net

| Cell Line | Observed Effect | Mechanistic Detail | Reference |

|---|---|---|---|

| HL60 (human), 70Z/3 (mouse) | Cell Cycle Arrest | Block at G2/M phase, precedes apoptosis. | nih.govnih.gov |

| HL60 (human), 70Z/3 (mouse) | Apoptosis Induction | Mediated by cytochrome c release and caspase-9 activation. | nih.govresearchgate.net |

| HL60 (p53 deficient) | Apoptosis Induction | Demonstrates a p53-independent mechanism. | nih.govnih.gov |

| 70Z/3 (Bcl-2 overexpressing) | Inhibition of Apoptosis | Confirms involvement of the Bcl-2-regulated mitochondrial pathway. | researchgate.net |

Modulation of Specific Cellular Signaling Pathways

The biological activity of this compound and its analogs extends to the modulation of critical cellular signaling pathways. A key example is seen in the context of head and neck cancer (HNC), where the aldehyde dehydrogenase 2 (ALDH2) enzyme plays a significant role. Downregulation of ALDH2 in cancer cells can lead to the activation of the NF-κB/VEGFC signaling axis. spandidos-publications.com This activation promotes cancer cell aggressiveness, including enhanced migration and invasion. spandidos-publications.com

Research has demonstrated that the ALDH2 activator Alda-1, an analog of this compound, can counteract these effects. spandidos-publications.com By restoring ALDH2 activity, Alda-1 can ameliorate the upregulation of the NF-κB/VEGFC pathway that occurs following exposure to substances like acetaldehyde. spandidos-publications.com Specifically, the suppression of ALDH2 leads to an increase in reactive oxygen species (ROS), which in turn activates NF-κB, leading to higher expression of vascular endothelial growth factor C (VEGFC). spandidos-publications.com Pharmacological inhibition of NF-κB has been shown to decrease VEGFC levels and reduce the migration and invasion of ALDH2-deficient HNC cells. spandidos-publications.com These findings underscore the potential of targeting the ALDH2/NF-κB/VEGFC pathway as a therapeutic strategy. spandidos-publications.com

Another analog, NDT 9513727, functions as an inverse agonist of the C5a receptor (C5aR), a key component of the complement system involved in innate immunity and inflammation. nih.gov By inhibiting C5a-stimulated responses such as Ca2+ mobilization and chemotaxis, this compound effectively modulates signaling pathways associated with inflammatory processes. nih.gov

Enzyme Modulation and Activator Research

A significant area of research for this compound analogs is the activation of aldehyde dehydrogenase 2 (ALDH2). Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) is a prominent derivative identified as a potent activator of ALDH2. nih.gov ALDH2 is a critical enzyme in metabolizing aldehydes, including ethanol-derived acetaldehyde. nih.govovid.com

Crucially, Alda-1 also demonstrates the ability to restore near wild-type activity to the common human variant ALDH2*2, which is associated with reduced enzyme function due to an E487K substitution. nih.govfrontiersin.org This mutation destabilizes the enzyme's dimer structure and NAD+ binding site. frontiersin.org Alda-1 acts as a structural chaperone, binding to the enzyme in a way that restores its structural integrity without directly contacting the mutated residue, thereby rescuing its catalytic function. nih.govfrontiersin.org In addition to its dehydrogenase activity, ALDH2 possesses esterase activity, which is also significantly enhanced by Alda-1. nih.gov

Table 1: Effect of Alda-1 on ALDH2 Esterase Activity Activation fold increase relative to the basal activity of the respective enzyme.

| Enzyme Variant | Activator(s) | Fold Activation |

|---|---|---|

| ALDH2*1 | Alda-1 | ~6-7x |

| ALDH2*1 | Alda-1 + NAD+ | ~10x |

| ALDH2*2 | Alda-1 | ~6-7x |

| ALDH2*2 | Alda-1 + NAD+ | >100x |

Data sourced from Perez-Miller et al., 2010. nih.gov

While some analogs of this compound are enzyme activators, others have been developed as potent inhibitors of specific enzyme targets. A notable example is the inhibition of the C5a receptor (C5aR), a G protein-coupled receptor crucial to the inflammatory response. nih.gov

The analog NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine] was identified as a small-molecule, selective, and potent inverse agonist of the human C5aR. nih.gov It effectively inhibits a range of C5a-stimulated cellular responses that are hallmarks of inflammation. nih.gov In competitive radioligand binding experiments, NDT 9513727 displayed an IC50 of 11.6 nM. nih.gov Its inhibitory effects on various functional responses have been quantified, demonstrating its potency. nih.gov

Table 2: Inhibitory Activity of NDT 9513727 on C5a-Stimulated Responses

| Cellular Response | Cell Type | IC50 (nM) |

|---|---|---|

| GTPγS Binding | U937 Cells | 1.1 |

| Ca2+ Mobilization | U937 Cells | 2.5 |

| Oxidative Burst | Human Neutrophils | 2.6 |

| Degranulation | Human Neutrophils | 3.5 |

| CD11b Expression | Human Neutrophils | 9.2 |

| Chemotaxis | Human Neutrophils | 9.2 |

Data sourced from Brodbeck et al., 2008. nih.gov

Furthermore, other research has explored the cytotoxic potential of related analogs. The compound N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide, designed as a capsaicin (B1668287) analog, showed relevant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 32 µM. nih.gov

Other Investigated Biological Effects (e.g., Anti-inflammatory, Analgesic)

The structural scaffold of this compound is related to capsaicin, the active component in chili peppers known for a wide range of physiological effects, including analgesic and anti-inflammatory properties. nih.gov This relationship has prompted the rational design of analogs with the goal of producing compounds with enhanced biological activity. nih.govnih.gov

The anti-inflammatory potential of this class of compounds is strongly supported by the activity of the C5a receptor inverse agonist, NDT 9513727. nih.gov The complement component C5a is a powerful inflammatory mediator, and by antagonizing its receptor, NDT 9513727 can inhibit inflammatory cascades. nih.gov This mechanism suggests a promising therapeutic application for such compounds in treating human inflammatory diseases. nih.gov The compound N-[(1,3-Benzodioxol-5-yl)meth-yl]-4-methyl-benzamide is another example of a capsaicin-like derivative designed with the potential for multiple biological effects. nih.gov

Mechanistic Elucidation and Molecular Interaction Profiling

Identification and Characterization of Molecular Targets

Research into the precise molecular targets of N-(1,3-benzodioxol-5-ylmethyl)benzamide is ongoing. However, significant insights can be drawn from the study of its close structural analog, N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide, commonly known as Alda-1. Alda-1 has been identified as a specific activator of aldehyde dehydrogenase 2 (ALDH2), a critical enzyme in cellular detoxification pathways.

Protein-Ligand Binding Affinity Studies

While specific binding affinity constants for this compound with ALDH2 are not extensively documented in publicly available literature, the effective concentration for Alda-1 to activate ALDH2 provides a valuable reference point. Alda-1 has been shown to enhance the catalytic activity of ALDH2 with an EC50 (half-maximal effective concentration) of approximately 20 μM. This suggests that compounds with this core structure can bind to and modulate the function of ALDH2 in the micromolar range. The binding of Alda-1 to ALDH2 is allosteric, meaning it binds to a site other than the enzyme's active site, inducing a conformational change that enhances its enzymatic activity.

Receptor Interaction Analyses

The broader class of benzamides is known to interact with a variety of receptors in the central nervous system, including dopamine and sigma receptors. However, specific receptor interaction profiles for this compound are not well-defined in the current body of research. Studies on related benzamide (B126) derivatives have explored their potential as sigma-1 receptor agonists, but direct evidence for the subject compound is lacking. Therefore, while the benzamide moiety suggests potential neurological receptor interactions, further investigation is required to confirm any such activity for this compound.

Cellular and Subcellular Pathway Modulation

The interaction of this compound analogs with molecular targets like ALDH2 can lead to significant modulation of cellular and subcellular pathways.

Impact on Gene Expression Profiles

The activation of ALDH2 by Alda-1 has been observed to influence gene expression. Some studies suggest that the activation of ALDH2 can lead to an increased synthesis of the enzyme itself, indicating a potential positive feedback loop. Furthermore, in the context of cellular stress and disease models, Alda-1 has been shown to affect the expression of genes related to inflammation and angiogenesis. For instance, treatment with Alda-1 has been associated with the upregulation of vascular endothelial growth factor (VEGF). These findings suggest that compounds based on the this compound scaffold may have the potential to modulate gene expression profiles, particularly those related to cellular defense and repair mechanisms.

Interference with Critical Metabolic Pathways (e.g., aldehyde detoxification)

The most clearly elucidated pathway interference for this class of compounds is the enhancement of aldehyde detoxification. ALDH2 is a key mitochondrial enzyme responsible for the oxidation of toxic aldehydes, such as acetaldehyde (a metabolite of ethanol) and 4-hydroxynonenal (a product of lipid peroxidation). By activating ALDH2, compounds like Alda-1 accelerate the clearance of these harmful aldehydes, thereby protecting cells from aldehyde-induced stress and damage. nih.gov This mechanism is crucial in mitigating the cellular damage associated with conditions like ischemia-reperfusion injury and alcoholic liver disease. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies on Alda-1 and its analogs have provided valuable insights into the chemical features required for ALDH2 activation. These studies help to predict the potential activity of the unsubstituted parent compound, this compound.

Research has shown that modifications to the benzamide portion of the molecule significantly impact its ALDH2 activating capacity. For instance, the presence and position of halogen substituents on the benzamide ring are critical. Interestingly, mono-halogen-substituted (with chlorine or bromine) N-piperonylbenzamides have demonstrated 1.5 to 2.1 times higher ALDH2-activating activity compared to the di-chloro-substituted Alda-1 at a concentration of 20 μM. researchgate.net This suggests that the unsubstituted this compound likely possesses ALDH2 activating properties, although its potency may be less than that of its halogenated counterparts. The 1,3-benzodioxole (B145889) moiety is also considered an important feature for activity.

| Compound | Substitution on Benzamide Ring | Relative ALDH2 Activating Activity |

|---|---|---|

| Alda-1 | 2,6-dichloro | Baseline |

| Analog 1 | Mono-chloro | Higher than Alda-1 |

| Analog 2 | Mono-bromo | Higher than Alda-1 |

| This compound | Unsubstituted | Likely active, potentially lower than halogenated analogs |

Correlations between Structural Features and Biological Efficacy

The biological activity of this compound is a composite of the contributions from its constituent parts: the benzodioxole ring, the benzyl (B1604629) group, and the benzamide moiety. Structure-activity relationship (SAR) studies on analogous compounds have provided valuable insights into how modifications to these regions can modulate biological efficacy.

Research into a series of 1,3-benzodioxole derivatives has highlighted the significance of this heterocyclic system in conferring cytotoxic and antimitotic properties. For instance, certain 6-benzyl-1,3-benzodioxole compounds have been shown to inhibit microtubule assembly, a mechanism of action shared with established anticancer agents like podophyllotoxin. The integrity of the dioxole ring was found to be crucial for maximal activity in these analogues. researchgate.net This suggests that the 1,3-benzodioxole moiety of this compound is likely a key pharmacophore.

Furthermore, studies on N-benzylbenzamide scaffolds have revealed that this core structure is a versatile template for developing inhibitors of various enzymes and receptors. The nature and position of substituents on both the N-benzyl and benzoyl rings play a critical role in determining the potency and selectivity of these compounds. While direct SAR data for this compound is limited, inferences can be drawn from related series of compounds where systematic modifications have been made.

To illustrate the correlation between structural modifications and biological activity in related compounds, the following interactive data table summarizes findings from studies on analogous molecular frameworks.

Influence of Substituent Positions and Electronic Properties

The electronic landscape of this compound, dictated by the nature and positioning of its functional groups, is a critical determinant of its interaction with biological targets. While a comprehensive SAR study on the parent compound is not extensively documented, the influence of substituent positions and electronic properties can be inferred from research on related benzamide and benzodioxole-containing molecules.

In a series of synthesized benzodioxole derivatives evaluated as COX inhibitors, the presence and position of halogen atoms on a phenyl ring attached to the benzodioxole core significantly impacted their activity and selectivity against COX-1 and COX-2 enzymes. nih.gov This underscores the principle that both the electronic nature (electron-withdrawing halogens) and the position of substituents can fine-tune the biological activity of a benzodioxole-based scaffold.

Similarly, in studies of N-(substituted) benzamide derivatives bearing a coumarin moiety, the type and position of substituents on the coumarin ring led to variations in cytotoxic activity against human hepatocellular carcinoma cell lines. ajol.info This highlights that even distant modifications can electronically influence the core benzamide structure and its interactions.

For this compound, the benzodioxole moiety acts as an electron-donating group, which influences the electron density of the attached benzyl ring. This, in turn, can affect its binding affinity to a target protein. Any substitution on either the benzodioxole or the benzoyl ring would be expected to alter the molecule's electronic properties and, consequently, its biological efficacy. For example, the introduction of electron-withdrawing groups on the benzoyl ring could potentially enhance interactions with electron-rich pockets in a receptor, while electron-donating groups might favor interactions with electron-deficient sites.

Role of Amide and Benzodioxole Moieties in Binding Interactions

The amide and benzodioxole moieties are fundamental to the molecular architecture of this compound and are anticipated to play pivotal roles in its binding to biological targets.

The Amide Moiety: The amide linkage provides a planar and rigid unit within the molecule, which can help to correctly orient the two aromatic systems for optimal binding. The amide group is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). This dual capacity allows for the formation of strong and specific hydrogen bonds with amino acid residues in a protein's binding site, such as the side chains of serine, threonine, asparagine, or glutamine, or with the peptide backbone itself. In the crystal structure of a sulfonamide analogue of capsaicin (B1668287), which also contains a benzodioxole group, N—H···O interactions were observed to sustain the crystal packing, demonstrating the hydrogen bonding potential of such linkages. nih.gov

π-π stacking: The electron-rich aromatic ring of the benzodioxole can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan in a binding pocket.

C-H···π interactions: The C-H bonds of the methylene bridge or the aromatic ring can interact with the π-electron clouds of aromatic residues in a receptor. Such interactions were also observed in the crystal packing of the aforementioned capsaicin analogue. nih.gov

The interplay of these interactions is crucial for the affinity and selectivity of the compound for its biological target.

The following interactive data table summarizes the likely binding interactions mediated by the amide and benzodioxole moieties.

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

Molecular docking simulations are instrumental in predicting how N-(1,3-benzodioxol-5-ylmethyl)benzamide might bind to a specific biological target. The process involves sampling a multitude of possible conformations of the ligand within the protein's binding site and scoring them based on their steric and energetic complementarity.

While specific docking studies solely focused on this compound are not extensively detailed in the public literature, studies on closely related analogs provide valuable insights. For instance, a derivative, N-(1,3-benzodioxol-5-ylmethyl)-4-(6,8-dimethyl-4-oxochromen-2-yl)benzamide, has been docked with the Ligand Binding Domain (LBD) of the LasR protein, a key regulator in Pseudomonas aeruginosa quorum sensing. researchgate.net Such studies utilize various docking programs like AutoDock, rDock, and LeDock to predict the ligand's conformation, revealing how the core benzodioxole and benzamide (B126) moieties orient themselves to achieve favorable binding. researchgate.net These simulations predict that the benzamide scaffold can adopt specific conformations to fit within the binding pocket, positioning its functional groups for optimal interactions.

A critical output of molecular docking is the detailed analysis of the intermolecular forces that stabilize the ligand-protein complex. For a molecule like this compound, these interactions are key to its potential biological activity.

Hydrogen Bonding: The amide group (-C(=O)NH-) in the benzamide portion of the molecule is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). Docking studies on related benzamides consistently show the formation of hydrogen bonds with amino acid residues such as cysteine, histidine, and glycine in the active sites of target proteins. researchgate.net

π-π Stacking: The molecule possesses two aromatic systems: the benzodioxole ring and the benzene (B151609) ring of the benzamide group. These rings can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the protein's binding site.

Hydrophobic Interactions: The carbon-rich framework of the molecule contributes to hydrophobic interactions with nonpolar residues in the binding pocket.

Table 1: Potential Intermolecular Interactions for this compound in a Protein Binding Site

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Ser, Thr |

| Hydrogen Bond (Acceptor) | Amide C=O, Dioxole O | Asn, Gln, Arg, His, Lys |

| π-π Stacking | Benzodioxole Ring, Benzene Ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Aromatic Rings, Methylene Bridge | Ala, Val, Leu, Ile, Pro, Met |

| C-H···π Interactions | Aromatic C-H | Phe, Tyr, Trp |

Virtual Screening for Novel Active Compounds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

While there are no specific reports of this compound being identified through a virtual screening campaign, its structural class, benzamides, are frequently discovered using this method. researchgate.nettandfonline.com A virtual screening workflow to find compounds like this compound would typically involve:

Library Preparation: A large database of chemical compounds, such as the ZINC database, is prepared for screening. nih.gov

Target Selection: A protein target implicated in a disease is chosen, and its three-dimensional structure is obtained.

Docking-Based Screening: The entire library of compounds is docked into the active site of the target protein.

Hit Selection: Compounds are ranked based on their docking scores and predicted binding energies. Those with the best scores, indicating a high potential for binding, are selected as "hits."

Pharmacophore modeling, another virtual screening approach, can also be employed. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A model could be built based on a known active ligand, and then used to screen databases for molecules that match the model, potentially identifying this compound or its analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

To date, a specific QSAR model for this compound has not been reported in the scientific literature. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values). nih.govdocumentsdelivered.com

Should such a dataset of this compound analogs become available, a QSAR study would involve:

Data Collection: Gathering a series of benzamide analogs with measured activity against a specific biological target.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify different aspects of their chemical structure (e.g., topological, electronic, steric properties).

Model Building: Using statistical methods, such as partial least squares (PLS), to build a mathematical equation linking the descriptors to the biological activity. tandfonline.com

Model Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets. tandfonline.com

Such a model could then be used to predict the activity of untested analogs of this compound and guide the synthesis of more potent compounds.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

Specific MD simulation studies focusing solely on this compound are not currently available in published research. However, MD simulations are a powerful tool for understanding the conformational flexibility and stability of this molecule, both in isolation and when bound to a protein. researchgate.net

An MD simulation of this compound would provide insights into:

Conformational Preferences: The molecule has several rotatable bonds, particularly around the methylene bridge and the amide bond. MD simulations can explore the potential energy surface to identify the most stable, low-energy conformations of the molecule in a solvent.

Binding Stability: If this compound is docked into a protein, an MD simulation can be run on the complex to assess the stability of the binding pose over time. This can confirm whether the key intermolecular interactions identified in docking are maintained.

Solvent Effects: The simulations can explicitly model the surrounding water molecules to understand how they interact with the compound and influence its conformation and binding.

Advanced Quantum Chemical Calculations (e.g., Density Functional Theory)

Advanced quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and properties of molecules with high accuracy.

While a dedicated DFT study on this compound is not found, DFT has been extensively applied to molecules containing the 1,3-benzodioxole (B145889) moiety. researchgate.net These studies demonstrate the utility of DFT for understanding the fundamental properties of this class of compounds. A DFT analysis of this compound would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to calculate a range of electronic and structural properties. researchgate.net

Table 2: Properties of this compound Amenable to DFT Calculation

| Property | Description |

| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |

| Vibrational Frequencies | Calculates theoretical infrared (IR) and Raman spectra to compare with experimental data. |

| HOMO-LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to determine the HOMO-LUMO energy gap, which relates to chemical reactivity and electronic transitions. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge delocalization and hyperconjugative interactions within the molecule, providing insights into its stability. |

| Reactivity Descriptors | Calculates properties like chemical hardness, softness, and electrophilicity index based on orbital energies to predict the molecule's reactivity. |

These computational methods provide a powerful, multi-faceted approach to characterizing this compound, offering predictions of its structural, electronic, and interactive properties that can guide further experimental investigation.

Advanced Research Methodologies and Analytical Characterization in Benzamide Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic techniques are fundamental tools for the structural characterization of novel compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework of N-(1,3-benzodioxol-5-ylmethyl)benzamide and its analogues.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in a molecule. In the context of benzamides, characteristic absorption bands are expected for the N-H and C=O stretching vibrations of the amide group. For related benzoylated sulfamoyl carboxylic acids, diagnostic peaks in the IR spectra confirmed the success of the benzoylation process medcraveonline.com. Specifically, the presence of bands in the regions of 3311-3630 cm⁻¹ (O-H of COOH), 1792 and 1681 cm⁻¹ (C=O), and around 1120 cm⁻¹ (C-N) were indicative of the desired chemical structure medcraveonline.com. Similarly, for this compound, characteristic peaks for the amide N-H and C=O groups, as well as the C-O-C stretches of the benzodioxole ring, would be anticipated.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confirmation of the molecular formula. While specific mass spectral data for this compound was not found, the characterization of new 1,3-benzodioxole (B145889) derivatives frequently employs HRMS to confirm the calculated molecular mass of the synthesized compounds researchgate.net.

A summary of typical spectroscopic data for key structural motifs found in this compound, based on related compounds, is presented below.

| Technique | Functional Group/Structural Moiety | Expected Chemical Shift (ppm) or Wavenumber (cm⁻¹) |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.0 |

| Methylene Protons (-CH₂-) | δ 4.0 - 5.0 | |

| Amide Proton (-NH-) | δ 8.0 - 9.0 | |

| Benzodioxole Protons (-O-CH₂-O-) | δ 5.9 - 6.1 | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 165 - 175 |

| Aromatic Carbons | δ 110 - 150 | |

| Methylene Carbon (-CH₂-) | δ 40 - 50 | |

| Benzodioxole Carbon (-O-CH₂-O-) | δ ~101 | |

| IR | Amide N-H Stretch | 3300 - 3500 cm⁻¹ |

| Amide C=O Stretch | 1630 - 1680 cm⁻¹ | |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | |

| C-O-C Stretch (Benzodioxole) | 1250 and 1040 cm⁻¹ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of benzamide (B126) derivatives.

Although a crystal structure for this compound itself is not described in the provided sources, the crystallographic analysis of a closely related analogue, N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide, offers valuable insights nih.gov. This study revealed that the five-membered dioxole ring adopts an envelope conformation. The crystal packing of this analogue is stabilized by a network of intermolecular N—H···O and C—H···π interactions, which lead to the formation of supramolecular layers nih.gov. Such detailed structural information is vital for rational drug design and understanding molecular recognition processes.

The table below summarizes the crystallographic data for the analogue N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide nih.gov.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₃NO₄S |

| Molecular Weight | 291.32 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 18.0158 (4) Å, b = 5.9346 (1) Å, c = 25.5480 (8) Å |

| Volume | 2731.51 (11) ų |

| Z | 8 |

In Vitro Biological Assay Development and Validation

The exploration of the biological activity of benzamide compounds necessitates the development and validation of robust in vitro assays. These assays are essential for screening compounds for desired therapeutic effects and understanding their mechanisms of action at a molecular level.

While specific in vitro studies for this compound were not identified, research on related structures highlights the methodologies employed. For example, a capsaicin (B1668287) analogue, N-(benzo[d] mdpi.comspectrabase.comdioxol-5-ylmethyl)benzenesulfonamide, was evaluated for its cytotoxic effects against the MCF7 breast cancer cell line, demonstrating an IC₅₀ value of 32 µM nih.gov. The development of such cell-based assays is a critical first step in the biological characterization of new chemical entities. The validation of these assays typically involves assessing parameters such as sensitivity, specificity, accuracy, and reproducibility to ensure the reliability of the screening data.

Advanced Chromatographic and Separation Techniques

The purification and analysis of benzamide derivatives are heavily reliant on advanced chromatographic and separation techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for assessing the purity of synthesized compounds and for their preparative separation.

Methodologies for the HPLC analysis of related compounds, such as benzamide itself, often utilize reverse-phase columns with mobile phases consisting of acetonitrile and water, with additives like phosphoric acid or formic acid for mass spectrometry compatibility. These methods are scalable and can be adapted for the purification of impurities in preparative separations, as well as for pharmacokinetic studies. While a specific HPLC method for this compound is not detailed, the principles applied to similar structures would be directly applicable.

Development of High-Throughput Screening (HTS) Assays for Benzamide Libraries

High-throughput screening (HTS) allows for the rapid assessment of large libraries of compounds for a specific biological activity. The development of HTS assays is crucial for the efficient discovery of lead compounds from diverse chemical libraries of benzamides.

The principles of HTS can be applied to benzamide libraries to identify compounds with desired biological profiles. These assays are typically miniaturized and automated to allow for the screening of thousands of compounds in a short period. While specific HTS campaigns involving this compound are not documented in the provided information, the development of such assays would follow established protocols. This would involve the adaptation of a validated in vitro assay to a microplate format and the use of robotic systems for liquid handling and data acquisition. The ultimate goal of H-TS is to identify "hits" from a large library that can then be further investigated and optimized in the drug discovery process.

Applications Beyond Biomedical Research and Future Perspectives

Potential in Materials Science Research

The structural features of N-(1,3-benzodioxol-5-ylmethyl)benzamide, specifically the rigid aromatic rings and the presence of heteroatoms capable of coordination and hydrogen bonding, suggest its potential as a building block or modifier in various materials.

The benzamide (B126) functional group is recognized for its role as an intermediate in the production of certain plastics and dyes. solubilityofthings.com Its ability to form strong hydrogen bonds can influence the mechanical and thermal properties of polymeric materials. solubilityofthings.com Research into benzamide derivatives has highlighted their use in creating ordered supramolecular structures through hydrogen bonding, a principle that is fundamental to the design of advanced polymers and functional coatings. science.gov

Benzodioxole derivatives have also found application in polymer synthesis. For instance, benzodioxinones, which share the core benzodioxole ring system, can function as precursors to generate reactive ketenes for step-growth polymerization or as photoinitiators for free-radical polymerization upon UV exposure. nih.govresearchgate.net This functionality allows for the synthesis of specialized polymers, including telechelics and block copolymers, which are polymers with reactive end-groups used to create more complex macromolecular architectures. nih.gov The incorporation of the this compound moiety into a polymer backbone could, therefore, be explored as a strategy to impart specific properties such as thermal stability, photo-responsiveness, or altered solubility.

The development of functional polymer coatings often relies on the introduction of specific chemical groups to control surface properties. daryatamin.com The benzamide component, with its hydrogen bonding capability, could enhance adhesion and cohesion properties of coatings. Furthermore, the benzodioxole group, found in some bioactive molecules, could be investigated for creating coatings with antifouling or antimicrobial properties.

Table 1: Potential Contributions of Moieties to Polymer and Coating Properties

| Moiety | Structural Feature | Potential Application in Polymers/Coatings | Supporting Rationale |

| Benzamide | Amide group (-CONH-) | Intermediate for plastics; Enhances thermal stability and mechanical strength. solubilityofthings.com | Capable of forming strong, directional hydrogen bonds, leading to more ordered and robust polymer networks. solubilityofthings.comscience.gov |

| Benzodioxole | Methylenedioxy bridge | Precursor for photoinitiators; Building block for functional polymers. nih.govresearchgate.net | Can be engineered to be light-sensitive, enabling photo-induced polymerization and the creation of patterned surfaces or smart materials. nih.govresearchgate.net |

The nitrogen and oxygen atoms within the this compound structure present potential coordination sites for metal ions, suggesting its use as a ligand in catalysis. Metal complexes involving benzamide derivatives have demonstrated catalytic activity. For example, certain benzamide-metal complexes are effective catalysts in the oxidation of alcohols to aldehydes. researchgate.netresearchgate.net

In the realm of polymer synthesis, zinc benzamidinate complexes have been shown to be active catalysts for the ring-opening polymerization of lactide, a key process in producing biodegradable polyesters like polylactic acid (PLA). rsc.org The tunability of the benzamidinate ligand structure allows for the modification of the catalyst's activity and the resulting polymer's properties. rsc.org This suggests that this compound could be modified to act as a ligand for similar catalytic systems.

Furthermore, the synthesis of the 1,3-benzodioxole (B145889) ring itself often requires catalysis, with research exploring various catalytic systems to improve reaction efficiency and yield. chemicalbook.comgoogle.com The broader field of benzamide chemistry also leverages catalysis, for instance, in the gold-catalyzed cyclization of N-propargyl benzamides. acs.org

Emerging Research Frontiers for this compound Analogs

Research into analogs of this compound is expanding, revealing new biological activities and prompting the use of advanced technologies to understand their mechanisms of action.

The core structure of this compound has proven to be a versatile scaffold for generating analogs with a wide array of biological activities. By modifying the substitution patterns on the benzoyl and benzodioxole rings, researchers have developed compounds with diverse therapeutic potential. For instance, various analogs have been synthesized and investigated for their anti-fatigue, antimicrobial, and cyclooxygenase (COX) inhibitory activities. researchgate.netnih.govnih.gov

One notable approach has been the design of capsaicin (B1668287) analogs, where the vanillyl group of capsaicin is replaced by a 1,3-benzodioxole moiety, leading to compounds with significant cytotoxicity against cancer cell lines. nih.gov Other research has focused on creating benzamide derivatives containing different heterocyclic rings, which have been evaluated as antitumor agents. nih.gov The synthesis of novel benzodioxole derivatives as potential inhibitors of enzymes like cyclooxygenase has also been a fruitful area of research, with some analogs showing better selectivity than existing drugs. nih.gov

Table 2: Selected Biological Activities of Benzodioxole-Benzamide Analogs

| Analog Class | Biological Target/Activity | Research Finding | Reference |

| Capsaicin Analogs | Cancer Cells | A benzenesulfonamide (B165840) analog showed significant cytotoxicity against the MCF7 breast cancer cell line. nih.gov | nih.gov |

| Substituted Benzamides | Anti-fatigue | 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine (B6355638) demonstrated anti-fatigue effects in mouse models. nih.gov | nih.gov |

| Halogenated Benzodioxoles | COX Enzymes | Halogenated aryl acetic acid derivatives of benzodioxole showed potent and selective inhibition of COX-1 and COX-2 enzymes. nih.gov | nih.gov |

| Benzodioxole Carboxamides | α-amylase | Certain benzodioxole derivatives exhibited potent inhibitory activity against α-amylase, an enzyme relevant to diabetes. mdpi.com | mdpi.com |

| Auxin Receptor Agonists | Plant Growth | N-(benzo[d] researchgate.netrsc.orgdioxol-5-yl)-2-(one-benzylthio) acetamides were found to promote root growth in plants by targeting the TIR1 auxin receptor. frontiersin.org | frontiersin.org |

The complexity of biological systems necessitates advanced tools to elucidate the mechanisms of action of novel compounds. Omics technologies, such as transcriptomics, proteomics, and metabolomics, offer a systems-level view of cellular responses to chemical perturbations. While the application of these technologies to this compound itself is not yet widely reported, related research demonstrates their immense potential.

For example, a study on a novel benzodioxole derivative designed as a plant growth promoter used transcriptome analysis (RNA-sequencing) to understand its effects. frontiersin.org The results showed that the compound induced transcriptional responses similar to the natural plant hormone auxin and specifically modulated the expression of genes related to root growth. frontiersin.org This approach provided a detailed molecular picture of the compound's activity, confirming its mechanism as an auxin receptor agonist. frontiersin.org

This integration of chemical synthesis with systems biology is a powerful paradigm for modern drug discovery and for understanding the biological impact of novel chemical entities. Applying similar omics strategies to this compound and its analogs could uncover novel biological targets, reveal off-target effects, and provide a comprehensive understanding of their structure-activity relationships at a systems level.

Addressing Research Gaps and Challenges in Benzodioxole-Benzamide Chemistry

Despite the growing interest in this class of compounds, several challenges and research gaps remain. In the synthesis of benzamide derivatives, purification can be a significant hurdle, sometimes requiring difficult chromatographic separations. nih.gov The synthesis of the 1,3-benzodioxole precursor itself can be challenging, with a need for more efficient and environmentally benign catalytic methods to improve reaction times and yields. google.com

From a materials science perspective, a key challenge is controlling the solid-state structure of benzamide-containing compounds. Disorder is a common feature in benzamide crystals, which can complicate structural determination and negatively impact material properties such as mechanical strength and electronic conductivity. acs.org Overcoming this requires a deeper understanding of crystallization processes and the rational design of molecules that favor ordered packing. acs.org

Furthermore, much of the research on benzodioxole-benzamide analogs has been exploratory. There is a need for more systematic studies to establish clear structure-activity relationships (SAR). nih.gov This involves synthesizing and testing a wider range of analogs and employing computational methods, such as molecular docking, to rationalize the observed activities and guide the design of more potent and selective compounds. nih.govnih.gov Bridging these gaps will be crucial for translating the potential of this compound and its derivatives into practical applications, both in medicine and materials science.

常见问题

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N-(1,3-benzodioxol-5-ylmethyl)benzamide derivatives, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling benzodioxol-5-ylmethylamine with substituted benzoyl chlorides under Schotten-Baumann conditions. Microwave-assisted protocols (e.g., 60–80°C, DMF solvent, triethylamine catalyst) can improve yields to ~85%. Reaction progress is monitored via TLC, and intermediates are purified using column chromatography. For analogs like Alda-1 (a dichloro derivative), selective halogenation steps are critical .

- Key Techniques : NMR (¹H/¹³C), FTIR (amide bond confirmation at 1650–1700 cm⁻¹), and mass spectrometry for structural validation .

Q. Which spectroscopic and chromatographic methods are essential for characterizing these compounds?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons in the benzodioxole and benzamide moieties (e.g., methylene protons at δ 4.2–4.5 ppm).

- FTIR : Confirms amide C=O stretching (~1680 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹).

- HPLC-PDA : Validates purity (>95%) and identifies byproducts.

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular ion peaks .

Q. What in vitro models are suitable for initial biological activity screening?

- Methodological Answer :

- Neuroprotection : Rotenone-induced oxidative stress models in SH-SY5Y cells, using MTT assays to measure cell viability. Alda-1 analogs showed dose-dependent neuroprotection (EC₅₀ = 10–20 µM) .

- Anti-inflammatory Activity : LPS-stimulated RAW 264.7 macrophages, quantifying TNF-α suppression via ELISA .

Advanced Research Questions

Q. How can computational chemistry guide structural optimization of these derivatives for enhanced target binding?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide predicts interactions with targets like HDACs or kinases. For example, benzodioxole π-π stacking with HDAC2 residues improves inhibitory activity.

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.

- ADMET Prediction : SwissADME evaluates solubility (LogP < 3) and blood-brain barrier penetration (e.g., trifluoromethyl groups in analogs enhance CNS bioavailability) .

Q. How do structural modifications (e.g., halogenation, methoxy substitution) influence bioactivity?

- Methodological Answer :

- Halogenation : 2,6-Dichloro substitution (as in Alda-1) increases electrophilicity, enhancing aldehyde dehydrogenase 2 (ALDH2) activation by 3-fold compared to non-halogenated analogs .

- Methoxy Groups : 3,4,5-Trimethoxybenzamide derivatives show improved anticancer activity due to enhanced DNA intercalation (IC₅₀ = 8.2 µM vs. 22 µM in parent compound) .

Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma/tissue concentrations to identify poor bioavailability (e.g., low Cmax in rodents).

- Prodrug Design : Esterification of carboxyl groups improves solubility (e.g., 5-fold increase in AUC for acetylated analogs).

- Orthogonal Assays : Validate HDAC inhibition via both fluorescence-based enzymatic assays and chromatin immunoprecipitation (ChIP) for histone acetylation .

Q. What strategies mitigate off-target effects in kinase or HDAC inhibition studies?

- Methodological Answer :

- Selectivity Screening : KinomeScan panels (e.g., Eurofins) assess binding to 468 kinases. Benzodioxole derivatives show >50% inhibition only at HDACs 1–3.

- Isozyme-Specific Assays : HDAC1/2/3 fluorometric kits (e.g., BPS Bioscience) differentiate isoform selectivity (e.g., IC₅₀ = 0.8 µM for HDAC2 vs. 12 µM for HDAC6) .

Data Analysis and Validation

Q. How should researchers address crystallographic data discrepancies in structural studies?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for small-molecule refinement, applying TWIN/BASF commands for twinned crystals. R-factor convergence <5% indicates reliable data.

- Validation Tools : CheckCIF (CCDC) identifies symmetry errors; PLATON verifies hydrogen bonding networks .

Q. What statistical methods are recommended for dose-response studies?

- Methodological Answer :

- Nonlinear Regression : GraphPad Prism fits EC₅₀/IC₅₀ values using a four-parameter logistic model (R² > 0.98).

- ANOVA with Tukey’s Post Hoc : Compares treatment groups (p < 0.05) in neuroprotection assays .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.